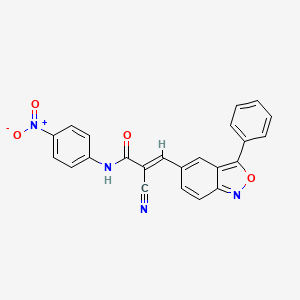![molecular formula C8H12Cl2N2O2 B2371502 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride CAS No. 2418658-73-6](/img/structure/B2371502.png)
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride is a heterocyclic compound that features a unique dioxino-pyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .
化学反応の分析
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-80°C.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The dioxino-pyridine structure allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction or metabolic processes .
類似化合物との比較
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanol
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl derivatives
Uniqueness
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;;/h1-2H,3-5,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWKQQZNOYPNJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B2371430.png)
![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)
![N-(1-cyanocyclobutyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]-N-methylpropanamide](/img/structure/B2371437.png)
![ethyl 2-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2371438.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole](/img/structure/B2371440.png)
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)

